2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde
Description
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde O-(4-Methylbenzyl)oxime (CAS: 477885-93-1) is a nicotinaldehyde derivative featuring a 4-methylphenyl sulfanyl group at the 2-position of the pyridine ring and an O-(4-methylbenzyl)oxime functional group at the aldehyde position. Its molecular formula is C₂₁H₂₀N₂OS, with a molecular weight of 348.46 g/mol .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXIOMWDPVMNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234652 | |
| Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-20-0 | |
| Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde typically involves the reaction of 4-methylthiophenol with nicotinaldehyde under specific conditions. One common method includes:
Starting Materials: 4-methylthiophenol and nicotinaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: 2-[(4-Methylphenyl)sulfanyl]nicotinic acid.
Reduction: 2-[(4-Methylphenyl)sulfanyl]nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and inhibition.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The target compound’s oxime group distinguishes it from thiadiazole, pyridazinone, and triazole derivatives. Sulfanyl groups are common in all except the pyridazinone.
- Conformation : The thiadiazole derivative exhibits a butterfly conformation with significant dihedral angles between rings , while the target compound’s planarity is undefined due to lack of crystallographic data.
Physicochemical Properties
- Solubility: The oxime and sulfanyl groups in the target compound may enhance polarity compared to the purely aromatic thiadiazole derivative. However, the bulky benzyloxime substituent could reduce aqueous solubility relative to the smaller pyridazinone derivative .
- Crystallinity : The thiadiazole derivative’s planar structure and tight crystal packing (unit cell parameters: a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å) suggest higher melting points compared to the target compound, though experimental data for the latter is unavailable.
Biological Activity
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde is an organic compound with the molecular formula C13H11NOS, characterized by a nicotinaldehyde moiety attached to a 4-methylphenylsulfanyl group. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and antioxidant properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfanyl group may also engage in redox reactions, influencing cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition could have therapeutic implications for conditions related to pigmentation disorders.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its antioxidant properties.
Enzyme Inhibition
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on tyrosinase (TYR). In a study evaluating various derivatives, this compound was found to inhibit TYR with an IC50 value comparable to other known inhibitors.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | 3.8 | Effective inhibitor |
| Compound A | 5.0 | Less effective |
| Compound B | 10.0 | Moderate inhibition |
This data suggests that the structural features of this compound contribute to its potency as an enzyme inhibitor.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the ABTS radical scavenging assay, yielding promising results:
| Compound | EC50 (μM) | Activity Level |
|---|---|---|
| This compound | 9.0 ± 0.3 | High |
| Positive Control | 8.5 ± 0.2 | Reference |
These findings indicate that the compound not only inhibits enzymatic activity but also possesses strong antioxidant properties, making it a candidate for further therapeutic exploration.
Comparative Analysis
When compared to similar compounds such as 2-[(4-Methylphenyl)sulfanyl]benzaldehyde and 2-[(4-Methylphenyl)sulfanyl]pyridine, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
Similar Compounds Comparison
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Strong enzyme inhibition | Aldehyde and sulfanyl groups |
| 2-[(4-Methylphenyl)sulfanyl]benzaldehyde | Moderate inhibition | Lacks nicotinic structure |
| 2-[(4-Methylphenyl)sulfanyl]pyridine | Weak inhibition | Different heterocyclic structure |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound in treating various diseases:
- Skin Disorders : Research indicates that inhibitors of tyrosinase can be beneficial in managing hyperpigmentation disorders.
- Antioxidant Therapies : Compounds with strong antioxidant properties are being investigated for their role in preventing oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
